



Application Notes and Protocols for Curing Liquid Thiokol® Polysulfide Polymers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing methods for liquid Thiokol® polysulfide polymers. The information is intended to guide researchers and professionals in the formulation and application of these versatile polymers.

Introduction to Thiokol® Polysulfide Polymers and Curing

Liquid Thiokol® polysulfide polymers are characterized by their unique structure, which consists of repeating disulfide (-S-S-) linkages in the polymer backbone and reactive thiol (-SH) terminal groups.[1][2] This structure imparts excellent resistance to solvents, oils, and chemicals, as well as good aging and weather resistance.[1] The curing process, also known as vulcanization, converts the liquid polymer into a solid, elastomeric material by chemically linking the polymer chains. This is most commonly achieved through the oxidation of the terminal thiol groups to form disulfide bonds, though other curing chemistries can also be employed.[1][3] The choice of curing agent and method is critical as it dictates the final properties of the cured elastomer.

Curing Mechanisms

The curing of liquid polysulfide polymers can be broadly categorized into oxidative and non-oxidative methods.



2.1. Oxidative Curing

Oxidative curing is the most common method and involves the use of an oxidizing agent to couple the terminal thiol groups of two polymer chains, forming a disulfide bond and water as a byproduct.[3][4]

General Reaction: 2 R-SH + [O] → R-S-S-R + H₂O[3][5]

A variety of oxidizing agents can be used, with the choice depending on the desired cure rate, final properties, and application requirements.[3]

- Metallic Oxides: Manganese dioxide (MnO₂) is the most widely used curing agent for polysulfide sealants.[6][7] Other metallic oxides like lead dioxide (PbO₂) and calcium peroxide (CaO₂) are also used.[4][8] In practice, each metal dioxide can lead to different levels of cure, with PbO₂ generally yielding a lower modulus product than MnO₂.[4]
- Metallic Dichromates: Sodium and potassium dichromate are strong oxidizing agents that
 produce high-modulus sealants with improved thermal resistance.[4][9] Dichromate-cured
 polysulfides are less affected by humidity changes during curing compared to manganese
 dioxide-cured systems.[10]
- Organic Peroxides: Cumene hydroperoxide and other organic peroxides can also be used as curing agents and tend to yield high-modulus elastomers.[4]

2.2. Non-Oxidative Curing

Liquid polysulfide polymers can also be cured through reactions of their terminal thiol groups with other reactive chemistries, without involving oxidation.

- Epoxy Resins: The thiol end groups of polysulfide polymers react with the epoxy groups of
 epoxy resins, typically in the presence of an amine catalyst.[4] This reaction forms a flexible
 adhesive with high impact strength and excellent chemical resistance.[4][11] In these
 systems, the polysulfide polymer acts as a flexibilizer or the "soft part," while the epoxy resin
 is the "hard part."[4]
- Isocyanates: The highly reactive thiol groups readily react with di-isocyanates, such as toluene di-isocyanate (TDI) or diphenylmethane-4,4′-di-isocyanate (MDI).[4] This curing



method offers advantages over oxidative systems, including improved adhesion to plastic substrates.[4]

 Phenolic Resins: At elevated temperatures, polysulfide polymers can be cured with phenolic resins through a polycondensation reaction, forming a block copolymer.[4]

Factors Influencing Curing

Several factors can significantly affect the rate and extent of the curing reaction.

- Temperature: Increasing the ambient temperature generally reduces the cure time, while decreasing the temperature will slow it down.[10][12] For every 17°F (10°C) rise in temperature, the application life is roughly halved.[10]
- Humidity: The effect of humidity depends on the curing agent. For manganese dioxide-cured systems, humidity is crucial; low humidity (<10%) can significantly slow the cure, while high humidity (>80%) can accelerate it.[10] In contrast, dichromate-cured systems are negligibly affected by relative humidity.[10] Traces of water are often essential to initiate the curing reaction with metallic oxides.[4]

Additives:

- Accelerators: The cure rate can be increased by adding accelerators. For example, m-dinitrobenzene can be used to accelerate MnO₂ cures at room temperature, while diphenylguanidine (DPG) is used with p-quinone dioxime (GMF) cures that require heat activation.[3]
- Retarders: Retarders are used to control the cure rate and extend the working life of the sealant. Stearic acid is a common retarder used in lead dioxide curing pastes.[5][8]
- Fillers: Fillers like calcium carbonate and carbon black are often added to improve mechanical properties and reduce cost.[13]
- Plasticizers: Plasticizers such as phthalates and benzoates are used to increase flexibility and modify the viscosity of the formulation.[4][14]

Experimental Protocols



Protocol 1: Oxidative Curing with Manganese Dioxide (MnO₂)

This protocol describes a general procedure for the room temperature curing of a liquid polysulfide polymer using a manganese dioxide paste.

Materials:

- Liquid Polysulfide Polymer (e.g., Thiokol® LP-2, LP-32)
- Manganese Dioxide (MnO₂) Curing Paste (typically a 50% dispersion of MnO₂ in a plasticizer like dibutyl phthalate)
- Plasticizer (e.g., dibutyl phthalate) for viscosity adjustment (optional)
- Adhesion promoter (optional, depending on substrate)
- Reinforcing fillers (e.g., carbon black, calcium carbonate) (optional)
- Mixing vessel (e.g., disposable plastic cup)
- Mixing spatula or mechanical mixer
- Substrate for application (e.g., aluminum, glass, concrete)
- Shore A Durometer for hardness testing
- · Tensile tester

Procedure:

- Formulation (Part A Base Compound):
 - In a mixing vessel, weigh the desired amount of liquid polysulfide polymer.
 - If used, add pre-weighed amounts of fillers, plasticizers, and other additives to the polymer.



- Mix thoroughly with a spatula or a mechanical mixer at low speed until a homogeneous paste is obtained. Ensure all components are well-dispersed.[3]
- Curing Agent Preparation (Part B Curing Paste):
 - The curing agent is typically a pre-made paste. The amount of MnO₂ required is generally between 2-6 parts by weight per 100 parts of the polysulfide polymer.[3]

Mixing:

- Add the calculated amount of the MnO₂ curing paste (Part B) to the base compound (Part A).
- Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing vessel periodically to ensure a uniform mixture.[15] The start of mixing is the beginning of the sealant's work life.

Application:

 Apply the mixed sealant to the prepared substrate. For testing purposes, cast the sealant into a mold of defined dimensions to prepare specimens for tensile and hardness testing.
 [16]

Curing:

- Allow the sealant to cure at ambient conditions (e.g., 23°C and 50% relative humidity).[12]
- The cure time will vary depending on the specific formulation, temperature, and humidity. A
 serviceable cure is often achieved within 8 to 24 hours, with a full cure developing over 14
 to 30 days.[10]

Testing:

- Tack-Free Time: Periodically touch the surface of the sealant lightly with a clean probe to determine when it is no longer tacky.
- Hardness: Measure the Shore A hardness of the cured sealant at regular intervals using a durometer until a stable value is reached.[12]



 Tensile Properties: Once fully cured, test the prepared specimens for tensile strength and elongation using a tensile testing machine according to standard methods (e.g., ASTM D412).[11][16]

Protocol 2: Curing with an Epoxy Resin

This protocol outlines a general procedure for curing a liquid polysulfide polymer with a bisphenol A-based epoxy resin.

Materials:

- Liquid Polysulfide Polymer (e.g., Thiokol® LP-3)
- · Bisphenol A-based Epoxy Resin
- Amine Catalyst (e.g., tris(dimethylaminomethyl)phenol, DMP-30)
- · Mixing vessel
- · Mixing spatula or mechanical mixer
- · Molds for specimen preparation

Procedure:

- Formulation:
 - Determine the stoichiometric ratio of the epoxy groups in the epoxy resin to the thiol groups in the polysulfide polymer. A 1:1 ratio is a common starting point.[17]
 - Weigh the appropriate amounts of the liquid polysulfide polymer and the epoxy resin into a mixing vessel.
- Mixing:
 - Thoroughly mix the polysulfide polymer and epoxy resin until a homogeneous blend is achieved.



- Add the amine catalyst (typically 1-2% by weight of the total resin mixture) and mix for an additional 2-3 minutes until the catalyst is uniformly dispersed.[16]
- Degassing:
 - If a mechanical mixer is used, it is advisable to degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
- · Casting and Curing:
 - Pour the bubble-free mixture into molds to prepare specimens for testing.
 - Allow the mixture to cure at room temperature. The curing time can range from several hours to a few days depending on the specific formulation and catalyst concentration.[16]
- Testing:
 - Monitor the curing progress by observing the change from a liquid to a solid state.
 - Once fully cured, demold the specimens and conduct mechanical testing (tensile strength, elongation, hardness) as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for different curing systems. Note that these values are illustrative and can vary significantly based on the specific formulation, including the type and amount of fillers, plasticizers, and other additives.

Table 1: Typical Amounts of Oxidative Curing Agents



Curing Agent	Curing Agent (parts per 100 parts of polymer)	Accelerator (parts per 100 parts of polymer)	Curing Conditions
Manganese Dioxide (MnO ₂)	2 - 6	1.5 - 4 (m- dinitrobenzene)	Room Temperature
p-Quinone Dioxime (GMF)	5 - 7	0.5 - 3 (diphenylguanidine)	Heat Activated
Lead Dioxide (PbO ₂)	~7.5 (for LP-2)	-	Room Temperature
Sodium Dichromate (Na ₂ Cr ₂ O ₇)	Stoichiometric (1 mole per 6 moles of -SH)	-	Room Temperature

Data compiled from multiple sources.[3][9][18]

Table 2: Influence of Curing System on Typical Properties of Cured Polysulfide Elastomers

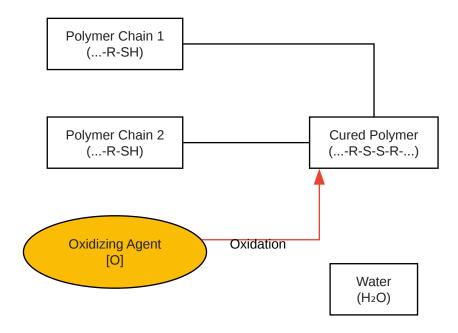


Curing System	Typical Hardness (Shore A)	Typical Tensile Strength (MPa)	Typical Elongation (%)	Key Characteristic s
Manganese Dioxide	30 - 60	1.0 - 4.0	200 - 800	Good overall properties, cure rate sensitive to humidity.[10][19]
Lead Dioxide	25 - 50	0.7 - 2.5	300 - 1000	Lower modulus compared to MnO ₂ cure.[4]
Dichromate	40 - 70	2.0 - 5.0	150 - 500	High modulus, good thermal resistance, cure rate less sensitive to humidity.[4][10]
Epoxy Resin	20 - 80 (variable)	1.0 - 5.0 (variable)	100 - 700 (variable)	Flexible, high impact strength, good adhesion. [4][6]
Isocyanate	30 - 70 (variable)	1.5 - 6.0 (variable)	200 - 600 (variable)	Good adhesion to plastics.[4]

Note: These are typical ranges and the final properties are highly dependent on the complete formulation.

Visualizations

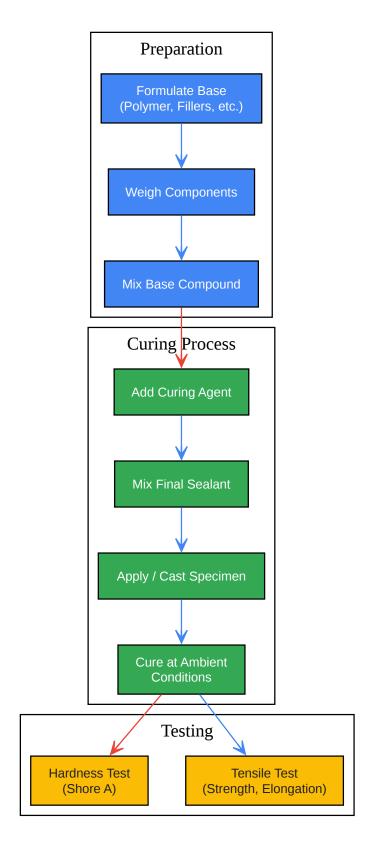




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Caption: Oxidative Curing Mechanism of Polysulfide Polymers.

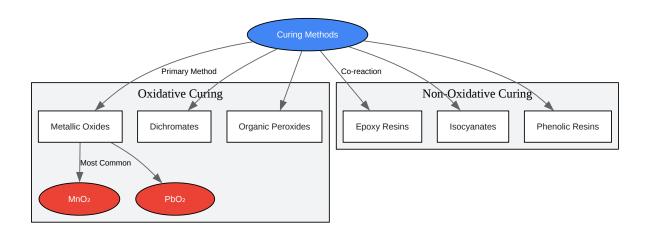




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Caption: Experimental Workflow for Oxidative Curing and Testing.





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Caption: Relationships Between Different Curing Methods.

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- To cite this document: BenchChem. [Application Notes and Protocols for Curing Liquid Thiokol® Polysulfide Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075076#curing-methods-for-liquid-thiokol-polysulfide-polymers]

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